molecular formula C12H14BrClO2S B8423480 Methyl 3-chloro-4-(3-bromopropylthio)-phenylacetate

Methyl 3-chloro-4-(3-bromopropylthio)-phenylacetate

Cat. No. B8423480
M. Wt: 337.66 g/mol
InChI Key: XLSINFKAYAQASZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-(3-bromopropylthio)-phenylacetate is a useful research compound. Its molecular formula is C12H14BrClO2S and its molecular weight is 337.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-chloro-4-(3-bromopropylthio)-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-4-(3-bromopropylthio)-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14BrClO2S

Molecular Weight

337.66 g/mol

IUPAC Name

methyl 2-[4-(3-bromopropylsulfanyl)-3-chlorophenyl]acetate

InChI

InChI=1S/C12H14BrClO2S/c1-16-12(15)8-9-3-4-11(10(14)7-9)17-6-2-5-13/h3-4,7H,2,5-6,8H2,1H3

InChI Key

XLSINFKAYAQASZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)SCCCBr)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-4-dimethylcarbamoyl-thiophenylacetate (85 g, 0.295 mol) in methanol (250 mL) was added 25% NaOMe in methanol (74 mL, 0.34 mol). The reaction was heated to reflux for 2 h. TLC analysis shows residual starting carbamate. Additional NaOMe/MeOH (10 mL) was added and the mixture stirred an additional 30 min at reflux. After cooling to ambient temperature, the thiolate solution was added dropwise to a solution of 1,3-dibromopropane (120 mL, 1.18 mol) in methanol (250 mL). The resulting solution was refluxed for 3 h then cooled to ambient temperature. After standing overnight, the reaction was quenched by pouring into ice water (2 L). After adjusting to pH 1 with conc. HCl (ca. 10 mL), the aqueous was extracted with EtOAc (2 L then 2×1 L). The combined organics were washed with water (2×1 L), brine (1 L), dried over anhyd. MgSO4, filtered, and concentrated. The residue was dissolved in EtOAc/ hexane (1/9) and eluted through a plug of silica gel (70-230 mesh, ca. 2 L, packed in EtOAc/hexane, 1/9). The fractions containing product were combined and evaporated to give title compound (48 g, 48% yield) as an off-white solid.
Name
3-chloro-4-dimethylcarbamoyl-thiophenylacetate
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NaOMe MeOH
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
48%

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-chloro-4-dimethylcarbamoylthiophenylacetate (8.5 g, 0.0295 mol) in methanol (30 mL) was added 25% NaOMe in methanol (7.0 mL, 0.034 mol). The reaction was heated to reflux for 2 h. TLC analysis shows residual starting carbamate. Additional NaOMe/MeOH (1.0 mL) was added and the mixture stirred an additional 30 min at reflux. After cooling to ambient temperature, the thiolate solution was added dropwise to a solution of 1,3-dibromopropane (12 mL, 0.12 mol) in methanol (30 mL). The resulting solution was refluxed for 3 h then cooled to ambient temperature, After standing overnight, the reaction was quenched by pouring into ice water. After adjusting to pH1 with conc. HCl, the aqueous solution was extracted with EtOAc (0.2 L then 2×0.1 L). The combined organics were washed with water, brine, dried over anhyd. MgSO4, filtered, and concentrated. The residue was chromatographed over silica gel with 10% of ethyl acetate in hexane to afford the title compound.
Name
methyl 3-chloro-4-dimethylcarbamoylthiophenylacetate
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NaOMe MeOH
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 3-chloro-4-dimethylcarbamoylthiophenyl acetic acid methyl ester (10.028 grams; 34.848 mmol) in dry MeOH (90 mL) was treated with a solution of sodium methoxide (4.37 M; 11.16 mL; 48.788 mmol). The reaction was refluxed for 2 hours. The reaction mixture was cooled to 20 ° C. and transferred to a dropping funnel. The dropping funnel was placed atop a flask containing a solution of dibromopropane (14.15 mL; 139.392 mmol) in dry MeOH (50 mL). The contents of the dropping funnel were added to the flask dropwise, and the solution stirred for 2 hours. The reaction mixture was partitioned between isopropyl acetate and pH 4 buffer. The layers were separated and the organic washed once with water. The organic was dried over magnesium sulfate, filtered and concentrated. Silica gel chromatography afforded 3-chloro-4-(3-bromopropyl)thiophenyl acetic acid methyl ester.
Name
3-chloro-4-dimethylcarbamoylthiophenyl acetic acid methyl ester
Quantity
10.028 g
Type
reactant
Reaction Step One
Quantity
11.16 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
14.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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